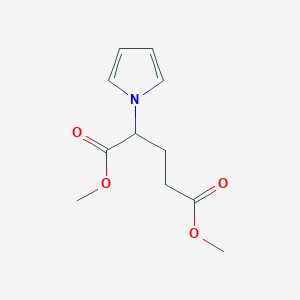
3,4-Dichloro-N-methylaniline
Descripción general
Descripción
3,4-Dichloro-N-methylaniline is a chemical compound that is structurally related to other aromatic amines. It is not directly mentioned in the provided papers, but its structural analogs, such as 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylene-bis(2-methylaniline), have been studied for their carcinogenic potential in rats . These compounds are structurally similar to 3,4-Dichloro-N-methylaniline, suggesting that it may also possess similar properties and risks.
Synthesis Analysis
While the synthesis of 3,4-Dichloro-N-methylaniline is not explicitly detailed in the provided papers, related compounds have been synthesized through various chemical reactions. For instance, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline was synthesized from 4-methylaniline via selective nitration, condensation, the Gould-Jacobs reaction, and chlorination . This suggests that a similar multi-step synthetic approach could potentially be applied to synthesize 3,4-Dichloro-N-methylaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dichloro-N-methylaniline has been investigated using techniques such as density functional theory (DFT) . These studies provide insights into the optimized geometrical properties, vibrational modes, and electronic properties of the molecules. For instance, the study of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol revealed information about its band gap energies, reactive sites, and intra- and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving compounds related to 3,4-Dichloro-N-methylaniline have been explored to some extent. For example, the reactivity of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline was studied through their vibrational spectra and the influence of substituents on their amino group . Additionally, the reactivity of 3,4-difluoroaniline derivatives was investigated for their potential as local anesthetics, indicating that the difluoroaniline moiety can be a key functional group in biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,4-Dichloro-N-methylaniline have been characterized using various spectroscopic methods. The FTIR and FT-Raman spectral analysis of chloro-methylanilines provided information on their vibrational assignments and the effects of substituents . The crystal structure and hydrogen bonding patterns of chloroacetates of methylanilines were studied using X-ray diffraction and 35Cl NQR spectroscopy . These studies contribute to a better understanding of the physicochemical properties of such compounds.
Aplicaciones Científicas De Investigación
Anilines are widely used in the field of chemistry, particularly in the synthesis of a variety of compounds . They are intermediates in the production of a wide range of chemicals, including dyes, drugs, plastics, and pharmaceuticals .
The synthesis of anilines involves various reactions, mechanisms, and catalysts . For example, one method involves direct nucleophilic substitution, while another involves nitroarene reduction .
3,4-Dichloro-N-methylaniline is a type of aniline compound. While specific applications for this compound are not widely documented, anilines in general are used in a variety of scientific fields . Here are some potential applications based on the general uses of anilines:
-
Chemical Synthesis
- Anilines are often used as intermediates in the synthesis of various chemicals . They can be used to produce dyes, drugs, plastics, and pharmaceuticals .
- The methods of application often involve various chemical reactions, mechanisms, and catalysts . The specific procedures would depend on the target compound being synthesized.
-
Pharmaceutical Research
-
Material Science
-
Pesticide or Biocidal Product Use
-
Chemical Synthesis
- As mentioned before, anilines are often used as intermediates in the synthesis of various chemicals . They can be used to produce dyes, drugs, plastics, and pharmaceuticals .
- The methods of application often involve various chemical reactions, mechanisms, and catalysts . The specific procedures would depend on the target compound being synthesized.
-
Pharmaceutical Research
-
Material Science
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dichloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSNCFKVMGTTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384197 | |
| Record name | 3,4-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-methylaniline | |
CAS RN |
40750-59-2 | |
| Record name | 3,4-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)




![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)





![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

